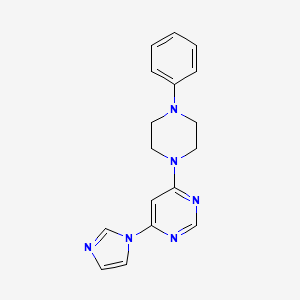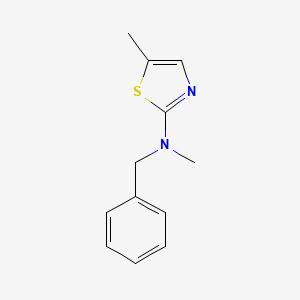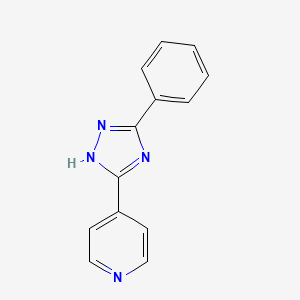
4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine (4-IP) is a heterocyclic compound that has attracted considerable attention due to its wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-IP is a synthetic compound that has been studied extensively for its potential to be used in the treatment of various diseases. It has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 4-IP has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
作用機序
Target of Action
Similar compounds have been shown to interact with tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization . This means that the compound may prevent the formation of microtubules, structures that are essential for cell division. By inhibiting tubulin polymerization, the compound could potentially halt the proliferation of cancer cells .
Biochemical Pathways
Given its potential interaction with tubulin, it may affect the cell cycle, particularly the mitotic phase where microtubules are crucial for chromosome segregation . Inhibition of tubulin polymerization can lead to cell cycle arrest, preventing cells from dividing and proliferating .
Result of Action
The search results suggest that similar compounds can induce apoptosis, or programmed cell death, in cancer cells . This is often achieved through cell cycle arrest, which prevents the cells from dividing and proliferating . The compound may also inhibit colony formation in a concentration-dependent manner .
実験室実験の利点と制限
The use of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and is relatively stable. In addition, it has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer properties.
However, there are also a number of limitations to the use of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine in laboratory experiments. For example, it is not always possible to accurately predict the effects of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine on a given system. In addition, it is not always possible to obtain sufficient quantities of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine for use in experiments.
将来の方向性
Given the potential of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine to be used in the treatment of various diseases, there are a number of potential future directions for research. For example, further research could be conducted into the mechanism of action of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine and its potential to be used as an anti-cancer drug. In addition, further research could be conducted into the potential of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine to be used as an anti-inflammatory, anti-bacterial, or anti-viral agent. Furthermore, further research could be conducted into the potential of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine to be used in the treatment of neurological disorders. Finally, further research could be conducted into the potential of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine to be used as an antioxidant or to reduce oxidative stress.
合成法
4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is synthesized through a multi-step synthesis process. The first step involves the condensation of 1H-imidazole-1-carbaldehyde with 4-phenylpiperazine to form 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine. This reaction is catalyzed by a base, such as sodium carbonate, and is followed by the addition of a protecting group, such as trifluoroacetyl, to the pyrimidine ring. The final step involves the removal of the protecting group and the cyclization of the compound to form the desired 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine.
科学的研究の応用
4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been studied extensively for its potential to be used in the treatment of various diseases. For example, it has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been shown to possess anti-inflammatory and anti-bacterial properties. Furthermore, it has been investigated for its potential to be used as an anti-cancer drug.
特性
IUPAC Name |
4-imidazol-1-yl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-2-4-15(5-3-1)21-8-10-22(11-9-21)16-12-17(20-13-19-16)23-7-6-18-14-23/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRGOLBAFULCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)


![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)
![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)
![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)
![2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B6423750.png)
![2-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423759.png)
![4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B6423762.png)
![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)